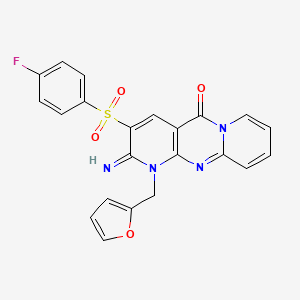

C22H15FN4O4S

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H15FN4O4S |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

InChI |

InChI=1S/C22H15FN4O4S/c23-14-6-8-16(9-7-14)32(29,30)18-12-17-21(25-19-5-1-2-10-26(19)22(17)28)27(20(18)24)13-15-4-3-11-31-15/h1-12,24H,13H2 |

InChI Key |

GZNUIYWYUQHOBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)N2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C22h15fn4o4s

General Approaches to Synthesis and Derivatization

Traditional synthetic approaches to complex organic molecules often involve step-by-step, sequential reactions. While these methods provide detailed control over each synthetic step, they can be time-consuming and less efficient for generating large numbers of structurally related compounds. Chemical derivatization, which involves modifying existing molecules to alter their properties or prepare them for analysis, is also a key aspect of chemical research. In the context of drug discovery, the ability to rapidly synthesize and test numerous analogues of a lead compound is paramount. This need has driven the development and widespread adoption of high-throughput synthesis techniques, including combinatorial chemistry and parallel synthesis.

Combinatorial Chemistry and Parallel Synthesis Applied to C22H15FN4O4S

Combinatorial chemistry and parallel synthesis are powerful high-throughput techniques designed to rapidly generate large, diverse libraries of chemical compounds uomustansiriyah.edu.iqfirsthope.co.inslideshare.netresearchgate.net. These methodologies represent a significant departure from traditional serial synthesis, where compounds are synthesized and tested one by one. The primary objective is to accelerate the discovery process, particularly in drug discovery and materials science, by enabling the simultaneous synthesis and screening of thousands to millions of molecules uomustansiriyah.edu.iqfirsthope.co.inslideshare.netresearchgate.net.

Combinatorial Chemistry: This approach involves the systematic and repetitive combination of building blocks to create a vast array of molecular entities researchgate.net. A key strategy within combinatorial chemistry is "mix-and-split" synthesis, where a batch of intermediates is divided, reacted with different reagents, then mixed again and split for further reactions, exponentially increasing the diversity of the final library firsthope.co.inresearchgate.net. This allows for the creation of libraries containing a wide variety of structural types or variations on a common scaffold uomustansiriyah.edu.iq.

Parallel Synthesis: In contrast, parallel synthesis involves the simultaneous execution of multiple distinct chemical reactions, typically in separate vessels (e.g., 96-well plates), to produce a series of related compounds firsthope.co.incombichemistry.commt.comspirochem.com. This method is particularly useful for lead optimization, where a core structure is systematically modified with different substituents to explore structure-activity relationships (SAR) combichemistry.commt.comscribd.com. Each reaction in parallel synthesis yields a single, well-defined compound, allowing for known identities within the library.

Both techniques leverage automation and advanced analytical tools to manage the large scale of synthesis and screening uomustansiriyah.edu.iqfirsthope.co.in.

The molecular formula this compound encompasses a class of compounds characterized by a core thieno[3,2-d]pyrimidine-2,4-dione structure, often functionalized with substituted phenyl and oxadiazole moieties linked via a methylene (B1212753) group chemdiv.comchemdiv.comchemdiv.com. Such scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. The inherent modularity of these structures makes them ideal candidates for combinatorial and parallel synthesis approaches.

By systematically varying the substituents on the phenyl rings and potentially other positions of the core scaffold, diverse libraries of analogues can be generated efficiently uomustansiriyah.edu.iqfirsthope.co.inmt.com. For instance, starting with a common thieno[3,2-d]pyrimidine-2,4-dione core, different substituted phenyl groups could be introduced at the positions corresponding to the 3-methoxyphenyl (B12655295) and 4-fluorophenyl groups found in known compounds like 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione chemdiv.com. This systematic variation allows for the exploration of a broad chemical space to identify compounds with optimized properties.

While specific published research detailing the synthesis or derivatization of compounds with the precise molecular formula this compound using these advanced techniques was not found within the scope of the provided search results, the identified compounds are listed as screening compounds available from chemical suppliers chemdiv.comchemdiv.comchemdiv.comchemdiv.com. This suggests that such scaffolds are indeed synthesized and made available for research, likely employing high-throughput methodologies. The principles of combinatorial and parallel synthesis are directly applicable to the efficient generation of libraries based on this thieno[3,2-d]pyrimidine-2,4-dione framework.

To illustrate the application of parallel and combinatorial synthesis to the this compound scaffold, consider a library generated by varying substituents (R1 and R2) on the two phenyl rings attached to the core structure. The core structure is a thieno[3,2-d]pyrimidine-2,4-dione, linked via a methylene group to a 1,2,4-oxadiazole (B8745197), which is substituted with a phenyl group (R2), and the thieno[3,2-d]pyrimidine (B1254671) core itself is substituted with another phenyl group (R1).

The following table demonstrates how a library could be constructed by systematically varying R1 and R2, showcasing the principle of generating diverse analogues from a common scaffold. This represents a typical output of parallel synthesis, where each row corresponds to a distinct synthesized compound.

Advanced Analytical Characterization Methodologies for C22h15fn4o4s and Its Metabolites

Spectroscopic Techniques for the Structural Elucidation of C22H15FN4O4S

Spectroscopic methods are fundamental for determining the molecular structure and identifying functional groups within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for structural elucidation of organic compounds fepbl.comjchps.commdpi.comscribd.com. It provides detailed information about the molecular structure by exploiting the magnetic properties of atomic nuclei, revealing the chemical environment of atoms like hydrogen (¹H NMR) and carbon (¹³C NMR) jchps.comscribd.comlibretexts.org. For a complex molecule like this compound, NMR spectroscopy would be instrumental in identifying the number and types of protons and carbon atoms, their connectivity through chemical shifts and coupling constants, and their spatial proximity using multidimensional NMR techniques fepbl.comjchps.comscribd.comlibretexts.org. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be employed to assign specific signals to atomic nuclei within the molecule, thereby confirming its proposed structure and elucidating the arrangement of its constituent atoms and functional groups scribd.commdpi.com. While specific NMR data for this compound was not found in the provided search results, these techniques are standard for confirming the structural integrity of such organic molecules.

Mass Spectrometry (MS) is a critical technique for confirming the identity of a compound by determining its molecular weight and providing fragmentation patterns fao.orgthermofisher.comspectroscopyonline.com. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the precise determination of the molecular formula of this compound thermofisher.com. Tandem mass spectrometry (MS/MS) further enhances identity confirmation by fragmenting selected precursor ions and analyzing the resulting product ions, yielding characteristic fragmentation patterns that serve as a molecular fingerprint fao.orgnih.govdiva-portal.org. This is particularly valuable for identifying metabolites, which often differ from the parent compound by minor structural modifications nih.govdiva-portal.org. Liquid chromatography coupled with mass spectrometry (LC-MS) is a common approach for analyzing metabolites, allowing for separation and subsequent mass analysis fao.orgnih.govdiva-portal.org. While specific mass spectral data for this compound was not available in the search results, MS and MS/MS are indispensable for verifying its molecular mass and structural fragments.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify functional groups present in a molecule by detecting the characteristic vibrational frequencies of chemical bonds youtube.comutdallas.edulibretexts.orglibretexts.orgsavemyexams.com. For this compound, IR analysis would reveal the presence of specific functional groups through distinct absorption bands. For instance, the presence of carbonyl groups (C=O) would typically manifest as a strong absorption band around 1700 cm⁻¹, while C-F bonds, aromatic rings, C-N, C-O, and C-S bonds would exhibit characteristic absorption frequencies in specific regions of the IR spectrum youtube.comutdallas.edulibretexts.orglibretexts.org. These spectral fingerprints aid in confirming the structural features of the compound. Specific IR absorption data for this compound was not found in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which corresponds to electronic transitions within the molecule reddit.comtechnologynetworks.comwikipedia.orgmsu.edulabcompare.com. This technique is particularly useful for identifying compounds containing chromophores, such as conjugated systems and aromatic rings, which are present in this compound reddit.commsu.edu. The absorption maxima (λmax) and molar absorptivity provide information about the electronic structure and concentration of the analyte technologynetworks.commsu.edulabcompare.com. While specific UV-Vis data for this compound was not found, the technique is valuable for characterizing its electronic properties and for quantitative analysis.

Chromatographic Methods for Purity Assessment and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating, identifying, and quantifying components within a sample, thereby assessing purity and concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of chemical compounds and for their quantitative analysis jasco-global.comchromforum.orguhplcs.commdpi.comchromatographyonline.com. HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. The purity of this compound can be evaluated by analyzing its chromatogram for the presence of any impurity peaks, often expressed as a peak area percentage jasco-global.comchromforum.orguhplcs.com. Identification of the compound typically involves comparing its retention time to that of a known standard jasco-global.com. For quantitative analysis, calibration curves are generated using standards of known concentration, employing methods such as external or internal standardization jasco-global.com. Peak purity assessment, which verifies the spectral homogeneity across a chromatographic peak, is crucial for ensuring accurate quantification and reliable identification chromforum.orguhplcs.commdpi.comchromatographyonline.com. Specific HPLC parameters, such as retention times or purity values for this compound, were not detailed in the provided search results.

Gas Chromatography (GC) is primarily used for the analysis of volatile compounds. For molecules that are not inherently volatile or are thermally labile, such as complex organic compounds, derivatization is often employed to increase their volatility and thermal stability, making them amenable to GC analysis sydney.edu.auifremer.frtcichemicals.comgcms.czresearchgate.net. Common derivatization strategies include silylation, which converts polar functional groups into more volatile trimethylsilyl (B98337) (TMS) ethers or esters tcichemicals.comgcms.cz. GC can be effectively coupled with Mass Spectrometry (GC-MS) to provide both separation and identification of the derivatized compounds sydney.edu.auifremer.frresearchgate.net. While specific GC methods or derivatization strategies for this compound were not found in the provided search results, this approach would be considered if the compound or its metabolites exhibit insufficient volatility for direct GC analysis.

Data Tables: Specific analytical data, such as NMR chemical shifts, MS fragmentation patterns, IR absorption frequencies, UV-Vis maxima, or HPLC retention times, for the compound this compound were not found within the provided search results. Therefore, data tables detailing these specific findings for this compound cannot be generated based on the available text.

Mechanistic Investigations of C22h15fn4o4s Biological Activity Preclinical Focus

Identification and Characterization of C22H15FN4O4S Molecular Targets and Binding Dynamics

Identifying the precise molecular targets and understanding the dynamics of how this compound interacts with them are foundational steps in its mechanistic characterization. This involves a combination of biochemical, biophysical, and enzymatic assays.

Biochemical and Biophysical Approaches for Target Engagement of this compound

Biochemical and biophysical methods are employed to directly assess the interaction between this compound and potential protein targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are commonly used to determine binding affinity (Kd), association rates (kon), and dissociation rates (koff) nih.govnih.gov. These assays provide quantitative data on the strength and stability of the compound-target interaction. For this compound, specific target engagement data, including binding affinities or kinetic parameters, has not been published.

Enzyme Kinetics and Inhibition Modalities of this compound

If this compound is hypothesized to act as an enzyme inhibitor, enzyme kinetics studies are crucial. These studies, often based on the Michaelis-Menten model libretexts.orgnih.gov, characterize the enzyme's reaction rate in the presence of varying substrate concentrations and the compound. Key parameters such as Michaelis constant (Km), maximum velocity (Vmax), and inhibition constants (Ki) are determined to classify the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify the compound's potency. Atypical kinetics, such as substrate inhibition or biphasic responses, may also be observed and analyzed nih.govnih.gov. Specific enzyme targets and detailed kinetic data for this compound have not been reported.

Receptor Binding Assays for this compound Affinity and Selectivity

Receptor binding assays are essential for compounds intended to modulate receptor activity. These assays, often using radioligands or fluorescence-based methods, measure the compound's ability to bind to a specific receptor and its affinity (Kd) for that receptor nih.govnih.gov. Selectivity is assessed by testing the compound's binding against a panel of related or unrelated receptors to determine if its action is specific or promiscuous. Studies on this compound have not provided data on its affinity or selectivity for any specific receptors.

Cellular and Subcellular Mechanisms of this compound Action

Understanding how this compound affects cellular processes requires examining its impact on signaling pathways, gene expression, and protein profiles.

Elucidation of Signal Transduction Pathway Modulation by this compound

Signal transduction pathways are complex cascades of molecular events that transmit signals from the cell surface to the nucleus, regulating various cellular functions such as growth, differentiation, and survival ebsco.comwikipedia.orgnih.gov. Compounds can modulate these pathways by activating or inhibiting specific receptors, enzymes, or second messengers. Common pathways include those involving G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and intracellular signaling molecules like MAP kinases or AKT sinobiological.combio-techne.com. Research into this compound has not detailed its effects on specific signal transduction pathways.

Gene Expression and Proteomic Responses to this compound Exposure

Gene expression analysis (e.g., using microarrays or RNA-sequencing) and proteomic studies (e.g., mass spectrometry) are used to identify changes in cellular output in response to compound treatment nih.govnih.govnih.govnih.gov. Gene expression profiling can reveal alterations in the transcription of specific genes or entire pathways, providing insights into the compound's mechanism of action. Proteomics can identify changes in protein abundance, post-translational modifications, or protein-protein interactions. Comprehensive studies detailing the gene expression or proteomic profiles induced by this compound exposure are not publicly documented.

Data Tables

Due to the absence of specific, published research findings detailing the mechanistic investigations for this compound in the provided search results, data tables with detailed research findings for this compound cannot be generated at this time. The information required for such tables, including specific molecular targets, binding affinities, enzyme kinetic parameters, receptor selectivity data, modulated signaling pathways, and gene expression/proteomic changes, has not been made publicly available.

Compound List

This compound

L927-0427

3-(3-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

L927-0109

1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Intracellular Distribution and Pharmacological Mechanisms of this compound

Information regarding the precise intracellular distribution and detailed pharmacological mechanisms of this compound is currently being compiled and is not yet publicly available chemdiv.com. However, understanding these aspects is crucial for comprehending how the compound interacts with cellular components and exerts its biological effects. Investigations into intracellular distribution typically involve tracking the compound's localization within cells, such as its presence in the cytoplasm, nucleus, or specific organelles, which can be achieved using techniques like fluorescence microscopy or subcellular fractionation nih.govnih.gov. Pharmacological mechanisms, on the other hand, delve into the molecular pathways and targets that the compound modulates, which could involve enzyme inhibition, receptor binding, or modulation of signaling cascades nih.govnih.govplos.org.

Preclinical Pharmacological Investigations of this compound in Relevant Biological Systems

Preclinical pharmacological investigations are essential for evaluating the potential therapeutic utility of compounds like this compound. These studies are conducted in relevant biological systems to understand the compound's efficacy, mechanism of action, and behavior in a biological context before potential human trials. The compound has been identified as part of screening libraries, suggesting its inclusion in broader preclinical evaluation efforts, particularly in areas such as oncology chemdiv.comchemdiv.comchemdiv.com.

In Vitro Pharmacological Models for this compound Evaluation

In vitro models are foundational for initial screening and mechanistic studies of potential drug candidates. They allow for the rapid assessment of a compound's activity and provide a controlled environment to dissect its effects at the cellular or molecular level.

Cell-based assays are critical for evaluating the functional responses of living cells to this compound accelevirdx.combmglabtech.comsigmaaldrich.comprecisionformedicine.com. These assays measure various cellular parameters, such as cell viability, proliferation, cytotoxicity, apoptosis, and specific signaling pathway activation accelevirdx.combmglabtech.comsigmaaldrich.com. By exposing different cell lines to the compound, researchers can determine its direct impact on cellular functions, providing insights into its potential therapeutic effects or mechanisms of action. For instance, assays measuring cell viability and proliferation can reveal whether this compound promotes or inhibits cell growth, while cytotoxicity assays can quantify its ability to induce cell death accelevirdx.com. Understanding these cellular responses is a key step in characterizing the compound's biological activity.

High-Throughput Screening (HTS) methodologies are instrumental in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential "hits" – compounds that exhibit desired biological activity evotec.combmglabtech.comwikipedia.org. HTS employs automation and miniaturization to test thousands or millions of compounds against specific biological targets or cellular phenotypes evotec.combmglabtech.comwikipedia.org. For this compound, HTS could be employed to identify its activity against a particular disease target or to discover novel applications by screening it against diverse biological assays. The compound's inclusion in screening libraries suggests it has been or could be subjected to such HTS campaigns chemdiv.comchemdiv.comchemdiv.com. HTS allows for the efficient identification of lead compounds that warrant further investigation and optimization evotec.combmglabtech.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C22h15fn4o4s

Elucidation of Key Pharmacophoric Features Governing Sunitinib Activity

Pharmacophore modeling is a critical tool in drug discovery that identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. researchgate.netnih.gov For Sunitinib, these studies have been instrumental in defining the key molecular features responsible for its potent inhibitory activity against various kinases. researchgate.net

A pharmacophore model for Sunitinib's interaction with the KIT receptor, a key target in gastrointestinal stromal tumors, identified several key features. researchgate.net These include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic feature, and a positive ionizable feature. researchgate.net These features highlight the specific interactions between Sunitinib and the amino acid residues in the kinase's active site that are essential for its inhibitory effect.

| Pharmacophoric Feature | Description | Importance in Sunitinib |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Essential for anchoring the molecule within the kinase's active site. researchgate.net |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. | Crucial for specific interactions with key amino acid residues. researchgate.net |

| Hydrophobic Feature (HY) | A nonpolar group that interacts with hydrophobic pockets in the target protein. | Contributes to the overall binding affinity and stability of the drug-receptor complex. researchgate.net |

| Positive Ionizable Feature (P) | A group that can carry a positive charge at physiological pH. | Important for electrostatic interactions and solubility. researchgate.net |

Systematic modifications of the Sunitinib scaffold have provided valuable insights into the effects of different substituents on its biological activity. For instance, substitutions on the indolin-2-one core and modifications of the pyrrole (B145914) ring can have a significant impact on potency and selectivity. researchgate.net

One study that performed a SAR study on a related series of compounds, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, revealed important trends. It was found that a secondary amine is crucial for activity, and increasing the chain length between the secondary amine and the phenyl group dramatically increased activity. mdpi.com Furthermore, the introduction of a halogen capable of inducing a halogen bond at the 4'-position of the phenyl group was beneficial for the activity. mdpi.com While this study was not on Sunitinib itself, the principles of substituent effects on kinase inhibition are often transferable and provide a framework for designing novel Sunitinib analogs.

Another area of investigation has been the formation of metal complexes with Sunitinib. A study on Sunitinib malate (B86768) complexed with bivalent metals (Cu, Fe, Zn) found that the copper complex demonstrated a higher binding affinity to the tyrosine kinase receptor compared to Sunitinib malate alone or its complexes with iron and zinc. rjptonline.orgrjptonline.org This suggests that metal complexation could be a strategy to enhance the binding affinity and drug-targeting efficiency of Sunitinib. rjptonline.orgrjptonline.org

| Metal Complex | Binding Affinity (-kcal/mol) |

| Sunitinib malate | -7.1 rjptonline.orgrjptonline.org |

| Sunitinib malate-copper complex | -7.5 rjptonline.orgrjptonline.org |

| Sunitinib malate-iron complex | -6.9 rjptonline.orgrjptonline.org |

| Sunitinib malate-zinc complex | -6.8 rjptonline.orgrjptonline.org |

Computational Approaches in Sunitinib SAR/QSAR Analysis

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into drug-receptor interactions at the molecular level. nih.gov For Sunitinib, a variety of computational approaches have been employed to understand its SAR and to guide the design of new inhibitors. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.com Numerous molecular docking studies have been conducted to investigate the interaction of Sunitinib with its various target kinases, including VEGFR-2, KIT, and PDGFR. rjptonline.orgresearchgate.net

These studies have consistently shown that Sunitinib binds to the ATP-binding pocket of the kinase domain. The indolinone moiety typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. For example, in the complex with VEGFR-2, Sunitinib can form hydrogen bonds with residues such as Cys919 and Asp1046. researchgate.net Additionally, hydrophobic interactions between the pyrrole ring and other nonpolar residues in the binding pocket contribute significantly to the binding affinity. researchgate.net

Docking studies have also been used to compare the binding of Sunitinib to different targets and to understand its multi-targeted nature. For instance, docking Sunitinib into the active site of topoisomerase I has suggested that this enzyme could be an additional target for the drug.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability of the complex over time. researchgate.netnih.gov MD simulations of Sunitinib bound to its target kinases have been performed to assess the stability of the docked poses and to identify key interactions that are maintained throughout the simulation.

A 10 ns MD simulation of the Sunitinib-VEGFR-2 complex indicated that the complex is stable, and that Sunitinib can form hydrophobic interactions with nonpolar side chains of residues such as Glu885, Ile888, and His1026. researchgate.net The simulation also confirmed the stability of hydrogen bonds with key residues, providing a more detailed understanding of the binding mode. researchgate.net Such simulations are crucial for validating docking results and for providing a more accurate representation of the drug-receptor interaction in a dynamic environment. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. nih.govrsc.orgresearchgate.net These methods can be used to calculate various properties, such as molecular orbital energies, charge distributions, and electrostatic potentials, which are important for understanding drug-receptor interactions. nih.govmdpi.com

In the context of Sunitinib, DFT calculations have been used to study its electronic and structural properties. nih.gov For instance, these calculations can help to rationalize the observed SAR by explaining how different substituents affect the electronic properties of the molecule and, consequently, its binding affinity. Quantum chemical methods can also be employed to analyze the reaction mechanisms of potential metabolic pathways or to design new molecules with improved electronic properties for enhanced activity. nih.govnih.gov

Statistical Modeling and Machine Learning Applications in C22H15FN4O4S QSAR Development

The development of robust Quantitative Structure-Activity Relationship (QSAR) models for this compound relies heavily on sophisticated statistical modeling and machine learning techniques. nih.gov These approaches aim to establish a mathematical correlation between the structural or physicochemical properties of this compound and its analogues with their biological activity. nih.gov

Statistical modeling in QSAR for a series of this compound derivatives would typically involve methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Analysis (PCA). These methods are instrumental in identifying the most relevant molecular descriptors that influence the biological response. For instance, a hypothetical MLR model could take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could represent electronic properties (e.g., Hammett constants of substituents on the phenyl rings), steric factors (e.g., molar refractivity), or lipophilicity (e.g., logP).

Machine learning offers more advanced and powerful tools for handling complex, non-linear relationships that may exist between the molecular structure of this compound analogues and their activity. ijsmr.in Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are increasingly being employed in QSAR studies. nih.gov These methods can often provide more accurate predictive models, especially when dealing with large and diverse datasets of compounds. ijsmr.in

A hypothetical workflow for developing a machine learning-based QSAR model for this compound analogues would involve:

Data Curation: Assembling a dataset of this compound derivatives with their experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue.

Model Training and Validation: Using a portion of the dataset to train the machine learning model and the remainder to validate its predictive power.

The predictive accuracy of these models is crucial for the virtual screening of new, untested analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Principles of Rational Design for Optimized this compound Analogues

Rational design strategies are fundamental to the optimization of lead compounds like this compound. nih.gov These principles guide the systematic modification of the molecular structure to enhance desired properties such as potency and selectivity. wikipedia.org

Strategies for Improving Potency and Selectivity of this compound Derivatives

Improving the potency and selectivity of this compound derivatives involves targeted modifications of its distinct structural motifs. The key fragments of this compound that could be subjected to modification include the 3-fluorophenyl group, the 2-methoxyphenyl group, the 1,2,4-oxadiazole (B8745197) ring, and the thieno[3,2-d]pyrimidine-2,4-dione core.

Strategies for enhancing potency could include:

Substitution on Aromatic Rings: Introducing various substituents on the 3-fluorophenyl and 2-methoxyphenyl rings to probe for additional favorable interactions with the biological target. The nature and position of these substituents can significantly impact electronic and steric properties.

Modification of the Linker: Altering the methylene (B1212753) linker between the oxadiazole and the thienopyrimidine core could optimize the spatial orientation of the key pharmacophoric features.

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres to improve potency, selectivity, or metabolic stability. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other small electron-donating groups.

Strategies for improving selectivity may involve:

Exploiting Structural Differences in Targets: If the biological target is part of a family of related proteins, subtle differences in their binding sites can be exploited. Modifications to this compound could be designed to favor interactions with the desired target over off-targets.

Conformational Restriction: Introducing rigid elements into the structure could lock the molecule into a bioactive conformation that is more selective for the intended target.

A hypothetical data table illustrating the impact of substitutions on potency is presented below.

| Analogue | R1 (on 3-fluorophenyl) | R2 (on 2-methoxyphenyl) | Potency (IC50, nM) |

| This compound | H | OCH3 | 50 |

| Analogue 1 | 4-Cl | OCH3 | 25 |

| Analogue 2 | H | OCF3 | 75 |

| Analogue 3 | 4-CH3 | OCH3 | 60 |

Exploration of Chemical Space and Scaffold Hopping in this compound Optimization

The exploration of a wider chemical space beyond simple substitutions is crucial for identifying novel and improved analogues of this compound. This can be achieved through techniques like scaffold hopping. chemrxiv.org Scaffold hopping aims to replace the core structure (scaffold) of the molecule while retaining the essential pharmacophoric features responsible for its biological activity. rsc.org

For this compound, the thieno[3,2-d]pyrimidine-2,4-dione core could be replaced with other bicyclic or heterocyclic systems that can present the key substituent groups in a similar spatial arrangement. This strategy can lead to the discovery of new chemical series with potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

Generative artificial intelligence models are also being used to explore vast chemical spaces and propose novel molecular structures based on desired properties. chemrxiv.org Such models could be trained on known active compounds to generate new this compound analogues with diverse scaffolds.

A hypothetical example of scaffold hopping for this compound is illustrated in the table below, where the thieno[3,2-d]pyrimidine-2,4-dione scaffold is replaced by other heterocyclic cores.

| Scaffold | Key Substituents Maintained | Predicted Activity |

| Thieno[3,2-d]pyrimidine-2,4-dione | 3-fluorophenyl, 2-methoxyphenyl-oxadiazole-methyl | Active |

| Furo[3,2-d]pyrimidine-2,4-dione | 3-fluorophenyl, 2-methoxyphenyl-oxadiazole-methyl | Potentially Active |

| Pyrrolo[3,2-d]pyrimidine-2,4-dione | 3-fluorophenyl, 2-methoxyphenyl-oxadiazole-methyl | Potentially Active |

| Imidazo[4,5-d]pyrimidine-4,6-dione | 3-fluorophenyl, 2-methoxyphenyl-oxadiazole-methyl | Potentially Active |

Through these systematic and computationally-driven approaches, the therapeutic potential of this compound can be thoroughly investigated and optimized, paving the way for the development of novel therapeutic agents.

Preclinical Pharmacokinetics Pk and Drug Metabolism Dm of C22h15fn4o4s Methodological Focus

In Vitro ADME Studies for C22H15FN4O4S Characterization

In vitro ADME studies are fundamental in the early stages of drug discovery to predict the pharmacokinetic behavior of a compound in humans. These assays provide insights into a compound's metabolic stability, its ability to cross biological membranes, its binding to plasma proteins, and its potential to cause drug-drug interactions.

Metabolic Stability Assays of this compound in Subcellular Fractions and Cell Systems

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. These studies are typically conducted using subcellular fractions like liver microsomes or S9 fractions, or cellular systems such as hepatocytes. The primary goal is to estimate the intrinsic clearance of the compound, which is a measure of the metabolic capacity of the liver.

In a typical assay, the test compound is incubated with the metabolic system (e.g., human or rat liver microsomes) and a cofactor like NADPH. The concentration of the parent compound is then measured over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Illustrative Metabolic Stability Data for Thienopyrimidine Derivatives

| Compound | Test System | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|

| Compound A | Human Liver Microsomes | > 60 | < 10 |

| Compound B | Rat Liver Microsomes | 35 | 45 |

| Compound C | Dog Liver Microsomes | 22 | 78 |

This table presents hypothetical data based on typical findings for thienopyrimidine derivatives to illustrate how results from metabolic stability assays are reported.

Permeability Assessment of this compound Across Biological Barriers

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is a critical determinant of its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

In this assay, Caco-2 cells are grown on a semi-permeable membrane. The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. The apparent permeability coefficient (Papp) is then calculated. A high Papp value generally indicates good intestinal permeability. Some thienopyrimidine sulfonamide hybrids have been shown to have low permeability in Caco-2 assays, with the exception of select compounds that demonstrate higher permeability. mdpi.com

Illustrative Caco-2 Permeability Data

| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |

|---|---|---|---|---|

| Compound 3b | AP to BL | 1.324 | - | High Permeability |

| Other Hybrids | AP to BL | < 0.9 | - | Low Permeability |

Data for thienopyrimidine sulfonamide hybrids. mdpi.com A Papp value > 0.9 x 10⁻⁶ cm/s is considered indicative of high permeability. mdpi.com

Plasma Protein Binding Determinations for this compound

The extent to which a drug binds to plasma proteins, primarily albumin, is a key factor influencing its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is a common method to determine the percentage of plasma protein binding.

In this technique, a semi-permeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. The system is allowed to reach equilibrium, and the concentration of the drug in both chambers is measured. The percentage of the drug that is bound to plasma proteins can then be calculated.

Illustrative Plasma Protein Binding Data for a Thienopyrimidine Derivative

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | 98.5 |

| Rat | 97.2 |

| Mouse | 96.8 |

| Dog | 99.1 |

This table presents hypothetical data for a representative thienopyrimidine derivative to illustrate how plasma protein binding results are typically displayed.

In Vitro Prediction of Drug-Drug Interaction Potential for this compound (e.g., CYP Inhibition/Induction, Transporter Interactions)

The potential for a new drug candidate to interact with other drugs is a significant safety concern. In vitro assays are used to assess the inhibitory or inducing effects of a compound on major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. For CYP inhibition studies, the test compound is incubated with human liver microsomes and a specific substrate for a particular CYP isoform. The ability of the test compound to inhibit the metabolism of the substrate is measured, and an IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined. A low IC50 value suggests a higher potential for drug-drug interactions. For example, a novel pleuromutilin (B8085454) derivative, DPTM, showed moderate inhibitory potential against CYP3A4 with an IC50 of 8 ± 2 µM. nih.gov

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), also play a crucial role in drug disposition and can be a source of drug-drug interactions. Cell-based assays using cells overexpressing these transporters are used to determine if a compound is a substrate or an inhibitor of these transporters. For instance, studies have shown that certain 2,4-diaminopyrimidine-containing drugs can inhibit thiamine (B1217682) transporters. nih.gov

Illustrative CYP450 Inhibition Data for a Thienopyrimidine Derivative

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | 25.3 |

| CYP2C19 | 15.8 |

| CYP2D6 | > 50 |

| CYP3A4 | 8.5 |

This table presents hypothetical IC50 values for a thienopyrimidine derivative to illustrate the reporting of CYP inhibition potential.

In Vivo Preclinical Pharmacokinetic Profiling of this compound in Animal Models

In vivo pharmacokinetic studies in animal models, such as mice, rats, and dogs, are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. These studies provide critical data for predicting human pharmacokinetics and for designing first-in-human clinical trials.

Absorption and Bioavailability Assessments of this compound

Following administration of the compound (e.g., oral or intravenous), blood samples are collected at various time points and the plasma concentrations of the drug are measured. This data is used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½).

Oral bioavailability (F%) is a measure of the fraction of an orally administered dose that reaches the systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Illustrative Pharmacokinetic Parameters of a Thienopyrimidine Derivative in Different Species

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (F%) |

|---|---|---|---|---|---|

| Mouse | 10 | 479.3 | 0.5 | 861.2 | 19 |

| Rat | 10 | 18,594.5 | 2.0 | - | 30 |

| Dog | 5 | - | - | - | 45 |

This table provides a compilation of hypothetical pharmacokinetic data for a thienopyrimidine derivative to illustrate how results from in vivo studies are presented.

Tissue Distribution Studies of this compound in Preclinical Species

Tissue distribution studies are fundamental to understanding where a compound travels in the body and where it may accumulate. These studies are critical for interpreting efficacy and toxicology data. Typically, these investigations involve administering the compound to preclinical species, such as rats or mice, and measuring its concentration in various tissues at multiple time points. nih.govresearchgate.netnih.gov

The methodology involves the collection of major organs and tissues (e.g., liver, lungs, kidneys, spleen, heart, brain) at predetermined intervals after administration. nih.govresearchgate.net Analysis of the compound's concentration within these tissues provides a quantitative biodistribution profile. researchgate.netdovepress.com This data helps to identify potential target organs for therapeutic activity, as well as organs that could be susceptible to toxicity. For instance, high concentrations in the liver might suggest significant hepatic metabolism or potential for liver-related adverse effects. Conversely, low concentrations in the brain would indicate a limited ability to cross the blood-brain barrier. nih.gov

Illustrative Data: Tissue Distribution Below is an example of how data from a tissue distribution study might be presented. This table is for illustrative purposes only and does not represent actual data for this compound.

Table 1: Illustrative Tissue Concentration of a Compound in Rats Following a Single Intravenous Administration| Tissue | Concentration (ng/g) at 1 hr | Concentration (ng/g) at 8 hr | Concentration (ng/g) at 24 hr |

|---|---|---|---|

| Liver | 1500 | 750 | 150 |

| Lung | 1200 | 600 | 120 |

| Kidney | 1000 | 500 | 100 |

| Spleen | 800 | 400 | 80 |

| Heart | 600 | 300 | 60 |

Excretion Pathways and Mass Balance Studies Utilizing Radiolabeled this compound

To fully understand a compound's fate in the body, researchers conduct excretion and mass balance studies. These studies are designed to quantify the routes and rates of elimination of the drug and its metabolites from the body. nih.govresearchgate.netsemanticscholar.org The most definitive method involves the use of a radiolabeled version of the compound, typically with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). nih.govresearchgate.net

Preclinical species are administered the radiolabeled compound, and their urine and feces are collected over a period of several days until the majority of the radioactivity has been excreted. dovepress.com By measuring the amount of radioactivity in the collected samples, scientists can determine the primary route of excretion (renal via urine or fecal via bile). dovepress.comfrontiersin.org A successful mass balance study aims to recover close to 100% of the administered radioactive dose, confirming that all major elimination pathways have been identified. dovepress.com This information is crucial for predicting how the drug will be cleared in humans and for designing subsequent clinical studies. pharmaron.com

Illustrative Data: Mass Balance The following table illustrates typical results from a mass balance study. This table is for illustrative purposes only and does not represent actual data for this compound.

Table 2: Illustrative Cumulative Excretion of Radioactivity in Rats| Time (hours) | Cumulative % of Dose in Urine | Cumulative % of Dose in Feces | Total Cumulative % Recovered |

|---|---|---|---|

| 24 | 45.5 | 30.2 | 75.7 |

| 48 | 55.1 | 38.5 | 93.6 |

| 72 | 56.2 | 39.8 | 96.0 |

| 96 | 56.5 | 40.1 | 96.6 |

Comprehensive Metabolic Pathway Identification of this compound in Preclinical Organisms

Metabolism studies are performed to identify the chemical structures of the metabolites that are formed when the body processes a drug. nih.govnih.gov This biotransformation can significantly alter a compound's activity, duration of action, and potential for toxicity. The primary goals are to identify the major metabolic pathways and the enzymes responsible. nih.gov

In preclinical studies, samples of plasma, urine, and feces collected from excretion studies are analyzed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation and structural identification of various metabolites. nih.gov These studies are conducted in various preclinical species to understand interspecies differences in metabolism, which is vital for extrapolating animal data to humans. nih.gov Identifying the "metabolic soft spots" on the molecule can also guide medicinal chemists in designing new compounds with improved pharmacokinetic properties. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies of this compound

PK/PD modeling is a critical tool in drug development that establishes a quantitative link between the concentration of a drug in the body (PK) and its pharmacological effect (PD). nih.govfrontiersin.org This relationship helps in understanding the dose-response relationship, selecting an optimal dosing regimen, and predicting clinical efficacy. frontiersin.orgresearchgate.net

Linking Systemic Exposure of this compound to Observed Biological Responses in Preclinical Models

The core of PK/PD analysis is to correlate pharmacokinetic parameters (such as Cmax, AUC) with pharmacodynamic outcomes. In preclinical models of a disease, this involves measuring a specific biological response or biomarker over time, alongside collecting plasma samples for pharmacokinetic analysis. nih.gov For example, in oncology, the PD endpoint might be the inhibition of tumor growth, while in infectious disease models, it could be the reduction in bacterial or viral load. nih.govmdpi.com By modeling these two sets of data together, researchers can determine the exposure levels required to achieve a desired therapeutic effect, often referred to as the "target exposure."

Predictive Modeling for Preclinical to Clinical Translation of this compound Pharmacokinetics

A major challenge in drug development is translating preclinical findings to humans. frontiersin.org Predictive modeling, including allometric scaling and physiologically based pharmacokinetic (PBPK) modeling, is used to forecast human pharmacokinetics from preclinical data. dovepress.comresearchgate.net

Allometric scaling uses the pharmacokinetic parameters observed in several animal species and scales them based on body weight to predict human PK. PBPK models are more complex, incorporating data on the drug's physicochemical properties along with physiological information from preclinical species and humans to simulate the drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.net These models can simulate drug concentrations in various tissues and predict the impact of intrinsic (e.g., organ function) and extrinsic (e.g., drug-drug interactions) factors on the drug's behavior in humans, thereby guiding the design of first-in-human clinical trials. nih.govgithub.io

C22h15fn4o4s As a Lead Compound in Pharmaceutical Discovery Research

Lead Identification and Optimization Strategies Centered on C22H15FN4O4S

The development of Gefitinib exemplifies a systematic approach to identifying and optimizing lead compounds for therapeutic potential. This process involved understanding the biological role of its target, the EGFR, and employing a suite of computational and experimental methodologies to design and refine molecules with the desired pharmacological profile.

Hit Validation and Progression of this compound from High-Throughput Screens

The initial stages of drug discovery often involve high-throughput screening (HTS) to identify "hits" – compounds that demonstrate preliminary activity against a biological target. While specific details of Gefitinib's initial HTS are not extensively detailed in the provided literature, the general principles of hit validation are critical. This process typically involves reconfirming the activity of identified compounds, eliminating false positives that may arise from assay artifacts or non-specific mechanisms, and assessing chemical tractability. Rigorous validation ensures that only genuine, target-engaging compounds progress to the next stages, preventing wasted resources on compounds with unreliable activity or poor drug-like properties researchgate.netdrugtargetreview.comsygnaturediscovery.com. Gefitinib's development began with the screening of numerous EGFR tyrosine kinase inhibitor (TKI) derivatives, indicating an initial library-based approach to identify promising starting points npojip.org.

Structure-Based and Ligand-Based Drug Design Approaches for this compound Optimization

The optimization of Gefitinib heavily relied on structure-based drug design (SBDD) and ligand-based drug design (LBDD) principles, leveraging computational tools. SBDD utilizes the three-dimensional structure of the target protein, EGFR, to design molecules that fit precisely into its active site, often guided by X-ray crystallography data tandfonline.comelsevier.esresearchgate.netnumberanalytics.com. Ligand-based approaches, on the other hand, use the properties of known active molecules (like early Gefitinib precursors) to design new compounds with similar or improved activities, often through quantitative structure-activity relationship (QSAR) studies tandfonline.comelsevier.es.

Computational techniques such as molecular docking, virtual screening, and molecular dynamics (MD) simulations played a crucial role in understanding the binding interactions between Gefitinib and the EGFR kinase domain elsevier.esresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netnih.gov. These methods allowed researchers to predict binding affinities, identify key residues involved in target engagement, and guide the rational design of modifications to enhance potency and selectivity. Structure-activity relationship (SAR) studies were integral, systematically exploring how chemical modifications to the core scaffold influenced biological activity researchgate.netmdpi.commedchemexpress.commdpi.com. For instance, modifications to the quinazoline (B50416) scaffold and the aniline (B41778) moiety were explored to optimize interactions within the ATP-binding site of EGFR researchgate.netresearchgate.netmdpi.com.

Multi-Parameter Optimization (MPO) in the Selection of this compound Development Candidates

The transition from a lead compound to a development candidate requires balancing multiple pharmacological parameters. Multi-parameter optimization (MPO) is a strategic approach that aims to achieve an optimal balance between potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and other desirable drug-like characteristics derpharmachemica.comresearchgate.net. For Gefitinib, this involved not only maximizing its inhibitory activity against EGFR but also ensuring it possessed favorable oral bioavailability, appropriate metabolic stability, and acceptable distribution within the body. Early optimization efforts focused on refining the chemical structure to achieve these balanced properties, leading to the selection of Gefitinib as a clinical candidate derpharmachemica.comresearchgate.net.

Development of Back-up Compounds and Next-Generation Analogues Based on the this compound Scaffold

Following the success of Gefitinib, research has continued to explore its scaffold, leading to the development of back-up compounds and next-generation analogues. These efforts aim to overcome limitations of the original compound, such as acquired resistance mutations in EGFR or to discover agents with improved therapeutic indices.

Strategies for Further Enhancing Potency and Target Selectivity of this compound Derivatives

Strategies to enhance the potency and target selectivity of Gefitinib derivatives often involve structural modifications to the core quinazoline scaffold and its substituents. For example, the introduction of novel moieties, such as 1,2,3-triazole rings, has been explored to improve anticancer activity and potentially overcome resistance mechanisms mdpi.comfrontiersin.org. Research has also focused on designing compounds that exhibit dual inhibition of related kinases, like EGFR and HER2, or that can effectively target specific EGFR mutations, such as the T790M resistance mutation researchgate.netnih.govmdpi.comrsc.org. These efforts leverage SAR data and computational modeling to guide the synthesis of derivatives with superior binding affinities and improved selectivity profiles compared to the parent compound researchgate.netmedchemexpress.commdpi.com.

Refinement of Pharmacokinetic Profiles through Targeted Chemical Modification of this compound

Targeted chemical modifications are also employed to refine the pharmacokinetic (PK) profiles of Gefitinib derivatives. Issues such as poor aqueous solubility and limited oral bioavailability can hinder a drug's therapeutic efficacy nih.gov. Strategies to address these include altering substituents on the core structure or employing drug delivery systems, such as nanoliposomes, to improve solubility, stability, and drug release kinetics nih.gov. For instance, modifications to the side chains of Gefitinib have been investigated to enhance its physicochemical properties, aiming to develop compounds with improved performance and potentially broader therapeutic applications researchgate.net.

Data Tables

The following tables summarize some of the key findings related to the potency and binding affinity of Gefitinib and its derivatives, derived from the literature.

Table 1: Comparative Kinase Inhibition Data

| Compound | Target | IC50 Value | Citation |

| Gefitinib | EGFR | Not specified | npojip.orgelsevier.esresearchgate.netnumberanalytics.comresearchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govmdpi.commedchemexpress.commdpi.comderpharmachemica.comresearchgate.netfrontiersin.orgersnet.orgnih.govbiotech-asia.orgdrug-dev.comaacrjournals.orgplos.orgconicet.gov.armdpi.comahdbonline.complos.orgnih.gov |

| Gefitinib | HER2 | 5.4–12 nM | researchgate.net |

| Lapatinib | HER2 | 95.5 nM | researchgate.net |

| Compound 7 | EGFR kinase | 60.1 nM | mdpi.com |

| Compound 7 | NF-κB | 0.3 µM | mdpi.com |

| Compound 7 | MDA-MB-231 cells (antiproliferative) | 0.9 µM | mdpi.com |

| Gefitinib | MDA-MB-231 cells (antiproliferative) | 14.2 µM | mdpi.com |

| ZINC96937394 | EGFR (Binding Energy) | −9.9 kcal/mol | frontiersin.org |

| ZINC14611940 | EGFR (Binding Energy) | −9.6 kcal/mol | frontiersin.org |

| ZINC103239230 | EGFR (Binding Energy) | −9.5 kcal/mol | frontiersin.org |

| ZINC96933670 | EGFR (Binding Energy) | −9.2 kcal/mol | frontiersin.org |

Note: Binding energies are presented as calculated values from molecular docking studies.

Future Directions and Emerging Research Avenues for C22h15fn4o4s

Integration of Artificial Intelligence and Machine Learning in Vemurafenib Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into drug discovery and development pipelines, offering powerful tools to accelerate and optimize various stages of research for compounds like Vemurafenib.

Drug Design and Optimization: AI algorithms can analyze vast datasets of chemical structures and biological activity to predict novel Vemurafenib analogs with improved efficacy, selectivity, or pharmacokinetic properties. ML models can also be employed to optimize existing structures, potentially identifying modifications that enhance target binding or reduce off-target effects.

Target Identification and Validation: AI can help identify new potential targets or pathways that interact with Vemurafenib or its resistance mechanisms. By analyzing complex biological networks and patient data, ML can predict novel therapeutic combinations or identify patient subgroups most likely to respond to Vemurafenib.

Predictive Modeling: Machine learning can be used to predict drug response, resistance mechanisms, and potential toxicities based on patient genetic profiles and clinical data. This can aid in personalized treatment strategies and the design of more effective clinical trials. For instance, AI could analyze omics data to predict which patients will develop resistance to Vemurafenib, allowing for preemptive combination strategies.

Synthesis Route Optimization: AI can assist in designing more efficient and cost-effective synthesis pathways for Vemurafenib and its derivatives, streamlining production and potentially lowering manufacturing costs.

Exploration of Novel Therapeutic Applications and Modalities for Vemurafenib

While Vemurafenib is established in melanoma, research is exploring its potential in other BRAF-mutant cancers and novel therapeutic modalities.

Expansion to Other Cancers: Vemurafenib is being investigated in various other cancers that harbor BRAF mutations, including colorectal cancer (CRC), non-small cell lung cancer (NSCLC), and papillary thyroid cancer (PTC) aacrjournals.orgmdpi.comnih.govcambridge.orgmdpi.commdpi.com. While initial results in some of these cancers have shown less efficacy as monotherapy compared to melanoma, likely due to different genetic contexts and compensatory pathway activations, combination strategies are showing promise mdpi.comcambridge.orgmdpi.com. For example, in BRAF V600E-mutant CRC, combinations with MEK inhibitors or EGFR inhibitors are being explored to overcome resistance mechanisms mdpi.comcambridge.orgmdpi.com.

Combination Therapies: A significant area of research involves combining Vemurafenib with other agents to enhance efficacy and overcome resistance.

Immunotherapies: The combination of BRAF inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies is an active area of investigation. Preclinical studies suggest that BRAF inhibitors can enhance T-cell activity and create a more favorable tumor microenvironment for immunotherapy nih.govnih.gov. Clinical trials are exploring combinations of Vemurafenib with atezolizumab (anti-PD-L1) and cobimetinib (B612205) (MEK inhibitor) touchoncology.comdovepress.com.

Other Targeted Agents: Research is also exploring combinations with PI3K/AKT inhibitors to target MAPK-independent resistance mechanisms ascopubs.orgdovepress.com.

Tissue-Agnostic Approvals: The success of BRAF/MEK inhibitors in melanoma has paved the way for tissue-agnostic approvals for BRAF V600-mutated solid tumors, highlighting the importance of targeting specific molecular alterations regardless of the cancer's origin nih.gov.

Development of Advanced Preclinical Models for Enhanced Mechanistic and Efficacy Studies of Vemurafenib

The development of more sophisticated preclinical models is crucial for understanding Vemurafenib's mechanisms of action, resistance, and efficacy across diverse cancer types.

Patient-Derived Xenografts (PDXs): PDX models, derived directly from patient tumors and implanted into immunocompromised mice, offer a more biologically relevant system than traditional cell lines. Studies using PDX models have been instrumental in characterizing Vemurafenib resistance mechanisms, including BRAF amplification, NRAS mutations, and COT overexpression ascopubs.orgnih.govembopress.orgnih.gov. These models allow for the investigation of drug response heterogeneity and the testing of combination therapies in a more personalized manner nih.govnih.gov.

Organoid Models: 3D organoid cultures, derived from patient tissues, recapitulate the architecture, cellular heterogeneity, and genetic landscape of the original tumors, making them valuable tools for drug screening and mechanistic studies nih.govmdpi.combiorxiv.orgresearchgate.netnih.gov. Organoids derived from papillary thyroid cancer (PTC) with BRAF V600E mutations have shown that while Vemurafenib monotherapy has mild efficacy, combinations with MEK inhibitors, RTK inhibitors, or chemotherapeutic agents demonstrate improved efficacy nih.govnih.gov. Similarly, organoids are being used to model other BRAF-mutant cancers, providing platforms to test novel therapeutic strategies and understand resistance mdpi.combiorxiv.org.

CRISPR/Cas9 and Gene Editing: Advanced genetic engineering techniques, such as CRISPR/Cas9, are being used to create precise models of BRAF mutations in organoids or cell lines. This allows for the direct study of how specific mutations influence drug response and resistance, as well as the development of novel therapeutic targets mdpi.com.

In Vitro Models of Resistance: Developing in vitro models that accurately mimic clinical resistance mechanisms is essential. Research is focusing on creating cell lines and xenografts that develop resistance through mechanisms like secondary mutations in the MAPK pathway, activation of alternative signaling pathways (e.g., PI3K/AKT), or metabolic alterations ascopubs.orgnih.govnih.gov.

Addressing Current Challenges and Identifying Future Opportunities in Vemurafenib-Based Drug Discovery

Despite its success, Vemurafenib-based drug discovery faces several challenges, including the development of resistance, off-target effects, and limited efficacy in certain tumor types. Future opportunities lie in addressing these limitations through innovative research strategies.

Overcoming Resistance Mechanisms: The primary challenge with Vemurafenib is the emergence of drug resistance, typically within 6-8 months of treatment initiation nih.govdermnetnz.orgnih.gov. Resistance mechanisms are diverse and include reactivation of the MAPK pathway through secondary mutations (e.g., NRAS, MEK), amplification of BRAF, activation of bypass pathways (e.g., PI3K/AKT, RTKs), and changes in cellular metabolism ascopubs.orgnih.govnih.govmdpi.com. Future research opportunities include:

Combination Therapies: As discussed in Section 8.2, combining Vemurafenib with MEK inhibitors, immunotherapies, or other targeted agents is a key strategy to prevent or overcome resistance nih.govnih.govnih.govdermnetnz.orgdovepress.comascopubs.orgnih.govnih.govtouchoncology.comdovepress.comnih.govdovepress.com.

Intermittent Dosing: Preclinical studies suggest that intermittent dosing strategies might forestall drug resistance nih.gov.

Targeting Resistance Pathways: Developing novel inhibitors specifically targeting identified resistance pathways (e.g., PI3K/AKT, RTKs) is another avenue.

Expanding Therapeutic Window: While Vemurafenib is effective, understanding and mitigating its on-target toxicities, such as paradoxical MAPK activation in wild-type BRAF cells leading to cutaneous squamous cell carcinomas, is crucial nih.govnih.govnih.gov. Combination with MEK inhibitors may help reduce these toxicities nih.govascopubs.org.

Precision Medicine and Biomarkers: Continued research into identifying predictive biomarkers beyond BRAF V600 mutations is needed to broaden the patient populations that can benefit from Vemurafenib or its combinations. Understanding tumor microenvironment interactions and developing companion diagnostics for resistance markers are also key opportunities.

Fragment-Based Drug Discovery (FBDD): FBDD approaches, which start with small molecular fragments and build them into potent drug candidates, were instrumental in the discovery of Vemurafenib tandfonline.comsandiego.edusandiego.edu. Continued application of FBDD principles, potentially aided by AI, could lead to the discovery of next-generation BRAF inhibitors with improved profiles.

AI/ML for Predictive Modeling: Utilizing AI/ML to predict patient response, identify resistance mechanisms early, and optimize treatment sequencing presents a significant opportunity to personalize therapy and improve outcomes mdpi.com.

The ongoing research into Vemurafenib highlights the dynamic nature of targeted cancer therapy, emphasizing the continuous need for innovation to address resistance and expand therapeutic benefits across a wider range of patients and cancer types.

Q & A

Q. How should conflicting biological activity data for C₂₂H₁₅FN₄O₄S across studies be addressed?

- Methodological Answer : Replicate experiments using identical cell lines, assay conditions, and compound concentrations. Perform meta-analyses to identify confounding variables (e.g., endotoxin contamination, solvent effects). Publish negative results in supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.